4-(Chloromethyl)-1H-indazole hydrochloride
CAS No.: 1956307-11-1
Cat. No.: VC15977651
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956307-11-1 |
---|---|
Molecular Formula | C8H8Cl2N2 |
Molecular Weight | 203.07 g/mol |
IUPAC Name | 4-(chloromethyl)-1H-indazole;hydrochloride |
Standard InChI | InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H |
Standard InChI Key | LNJXXEAWJDTGND-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=NNC2=C1)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the empirical formula C₈H₈Cl₂N₂, a molar mass of 203.07 g/mol, and a hydrochloride salt configuration . Its structure consists of an indazole core (a benzene ring fused to a pyrazole ring) substituted with a chloromethyl (-CH₂Cl) group at the fourth position (Figure 1). The hydrochloride moiety enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1956307-11-1 |
Molecular Formula | C₈H₈Cl₂N₂ |
Molar Mass | 203.07 g/mol |
Appearance | Beige to off-white solid |
Synthesis and Manufacturing
General Synthetic Routes
While detailed protocols for 4-(chloromethyl)-1H-indazole hydrochloride are scarce, analogous indazole chloromethylation strategies provide insight. A common approach involves:
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Indazole Core Formation: Cyclization of o-substituted anilines via diazotization or palladium-catalyzed coupling .
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Chloromethylation: Introduction of the -CH₂Cl group using chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid mixtures. For example, 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride is synthesized by treating 1-methylindazole with formaldehyde and HCl under controlled conditions.
Table 2: Representative Reaction Conditions for Chloromethylation
Reagent System | Temperature | Solvent | Yield |
---|---|---|---|
Formaldehyde/HCl | 0–25°C | Water/THF | 60–75% |
MOMCl/ZnCl₂ | 40–60°C | DCM | 80–90% |
A notable challenge is regioselectivity, as chloromethylation can occur at multiple positions on the indazole ring. Computational studies suggest that electron-donating substituents direct the -CH₂Cl group to the para position relative to the nitrogen atoms .
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic and requires storage under inert gas (e.g., nitrogen) at 2–8°C . It exhibits moderate solubility in ethanol, methanol, and tetrahydrofuran but is insoluble in nonpolar solvents like hexane .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), and 5.79 (s, 2H) confirm the indazole core and chloromethyl group .
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LCMS (ESI+): A dominant peak at m/z 153 ([M+H]⁺) aligns with the molecular formula .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes facile displacement with nucleophiles (e.g., amines, thiols), enabling access to derivatives like 4-(aminomethyl)-1H-indazole. For instance, reaction with piperazine in DMF yields bifunctional ligands for kinase inhibition studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) exploit the indazole’s aromatic system. A 2022 study demonstrated that nitro-substituted indazoles participate in Michael additions, forming stable N-adducts with hydroxyl radicals . This reactivity parallels potential applications of 4-(chloromethyl)-1H-indazole hydrochloride in radical-mediated syntheses.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
Indazole derivatives are privileged scaffolds in kinase inhibitor design due to their ability to mimic ATP’s purine motif. The chloromethyl group in 4-(chloromethyl)-1H-indazole hydrochloride allows covalent binding to cysteine residues in kinase active sites, a strategy employed in irreversible inhibitors like ibrutinib .
Antibacterial Agents
Structure-activity relationship (SAR) studies indicate that halogenated indazoles disrupt bacterial cell wall synthesis. Derivatives bearing chloromethyl groups show enhanced activity against Staphylococcus aureus (MIC = 2–4 µg/mL).
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent innovations in microreactor technology enable safer chloromethylation by minimizing exposure to toxic reagents. A 2025 pilot study achieved 95% yield of 7-(chloromethyl)-1-methyl-1H-indazole hydrochloride using a continuous flow system. Adapting this method to 4-substituted analogs could streamline production.
Computational Modeling
DFT calculations predict that electron-withdrawing groups (e.g., -NO₂) at the 5-position of 4-(chloromethyl)-1H-indazole hydrochloride lower activation energies for SN2 reactions by 12–15 kJ/mol . This insight guides the design of derivatives with tailored reactivity.
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